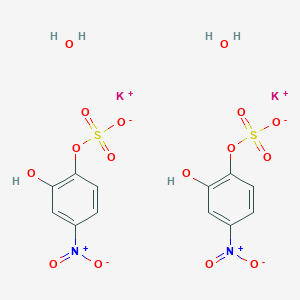
(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde is a chiral compound with two hydroxyl groups and two aldehyde groups attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The resulting epoxide can then undergo ring-opening reactions under acidic or basic conditions to form the desired dihydroxypiperazine compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation and ring-opening reactions, with careful control of reaction conditions to ensure high yield and purity. The use of stable and commercially available reagents like mCPBA is advantageous for industrial applications due to their ease of handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Industry: Utilized in the production of polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of (2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde: A stereoisomer with different spatial arrangement of hydroxyl groups.
(2S,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde: Another stereoisomer with distinct stereochemistry.
(2S,3R)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde: A diastereomer with different configuration at one of the chiral centers
Uniqueness
(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde is unique due to its specific stereochemistry, which can result in distinct chemical and biological properties compared to its stereoisomers and diastereomers. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C6H10N2O4 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydroxypiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h3-6,11-12H,1-2H2/t5-,6+ |
InChI-Schlüssel |
XSELINNOOANXKT-OLQVQODUSA-N |
Isomerische SMILES |
C1CN([C@H]([C@H](N1C=O)O)O)C=O |
Kanonische SMILES |
C1CN(C(C(N1C=O)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)




![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)



![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
